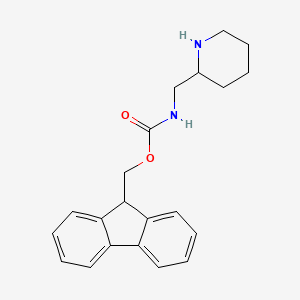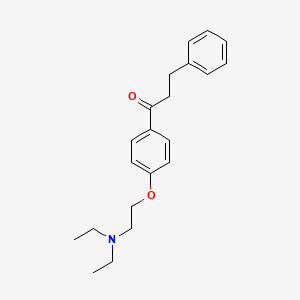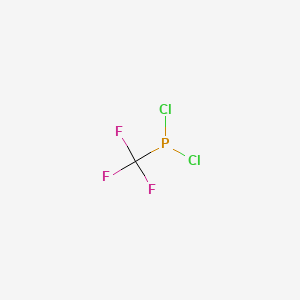
2-N-Fmoc-アミノメチルピペリジン
概要
説明
2-N-Fmoc-aminomethyl piperidine is a chemical compound widely used in organic synthesis, particularly in the field of peptide synthesis. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom. The “Fmoc” in its name refers to the 9-fluorenylmethoxycarbonyl group, a protecting group used to shield the amino group during chemical reactions. This compound is essential in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under mild conditions .
科学的研究の応用
2-N-Fmoc-aminomethyl piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex organic molecules.
Medicine: It plays a role in the synthesis of peptide therapeutics and diagnostic agents.
Industry: The compound is used in the production of various pharmaceuticals and biotechnological products.
作用機序
Target of Action
The primary target of 2-N-Fmoc-aminomethyl piperidine is the amino group of an amino acid during peptide synthesis . The compound is used as a protecting group for the amino group, preventing it from reacting prematurely during the synthesis process .
Mode of Action
2-N-Fmoc-aminomethyl piperidine acts by attaching to the amino group of an amino acid, forming a protective barrier . This protection allows for the selective addition of other amino acids to the peptide chain. The Fmoc group is base-labile , meaning it can be removed under mildly basic conditions . This property allows for the sequential addition of amino acids in the peptide synthesis process.
Biochemical Pathways
The compound plays a crucial role in the chemical peptide synthesis pathway . It is involved in the solid-phase peptide synthesis (SPPS) method, where the amino acid is attached to a solid support and the Fmoc group is used to protect the amino group . After each coupling of an amino acid to the growing peptide chain, the Fmoc group is removed, exposing the next amino group for reaction .
Result of Action
The use of 2-N-Fmoc-aminomethyl piperidine in peptide synthesis results in the successful and selective formation of peptide bonds . By protecting the amino group, it prevents unwanted side reactions, allowing for the synthesis of peptides with a high degree of accuracy and efficiency .
Action Environment
The action of 2-N-Fmoc-aminomethyl piperidine is influenced by several environmental factors. The pH of the environment is crucial, as the Fmoc group is removed under basic conditions . The temperature can also affect the rate of reaction. Furthermore, the quality of the solvent used, particularly its freedom from amines, is critical for the success of the Fmoc-based peptide synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-N-Fmoc-aminomethyl piperidine typically involves the protection of the amino group on the piperidine ring with the 9-fluorenylmethoxycarbonyl group. This is achieved through a reaction with 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In an industrial setting, the production of 2-N-Fmoc-aminomethyl piperidine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques to ensure high yield and purity. The use of solid supports like Wang resin or Rink amide resin is common, allowing for efficient separation and purification of the product .
化学反応の分析
Types of Reactions: 2-N-Fmoc-aminomethyl piperidine undergoes several types of chemical reactions, including:
Deprotection: The removal of the 9-fluorenylmethoxycarbonyl group using a base such as piperidine in dimethylformamide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide is commonly used for the removal of the 9-fluorenylmethoxycarbonyl group.
Substitution: Various electrophiles can be used to react with the amino group, depending on the desired product.
Major Products Formed: The major products formed from these reactions include deprotected amines and substituted derivatives, which can be further used in peptide synthesis and other organic transformations .
類似化合物との比較
tert-Butyloxycarbonyl (Boc) protected amines: Another common protecting group used in peptide synthesis.
Carbobenzoxy (Cbz) protected amines: Used for the protection of amino groups in organic synthesis.
Uniqueness: 2-N-Fmoc-aminomethyl piperidine is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly suitable for solid-phase peptide synthesis, where mild deprotection conditions are essential to avoid damaging the growing peptide chain .
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(piperidin-2-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c24-21(23-13-15-7-5-6-12-22-15)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,22H,5-7,12-14H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJMWJNIFDZWLIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374673 | |
| Record name | 2-N-Fmoc-aminomethyl piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672310-15-5 | |
| Record name | Carbamic acid, (2-piperidinylmethyl)-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-N-Fmoc-aminomethyl piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 672310-15-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[[2-[[2-Amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1596668.png)


